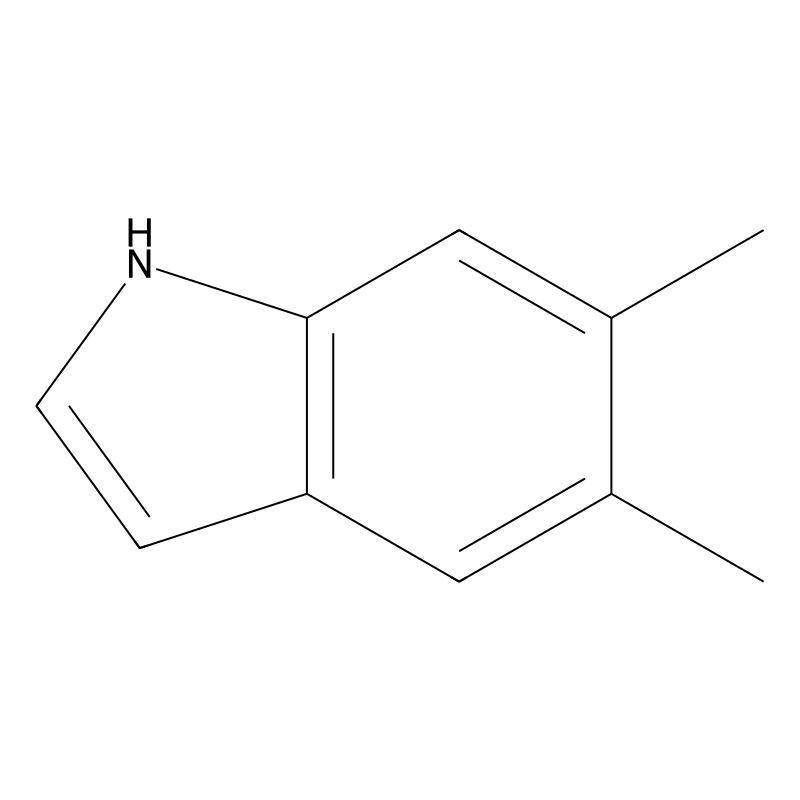5,6-dimethyl-1H-indole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Potential Bioactive Properties:
,6-dimethyl-1H-indole (5,6-DMI) is an organic molecule belonging to the class of indoles. While its natural occurrence and biological function remain largely unexplored, research suggests it possesses potential bioactivities, prompting investigation for various applications.
One study explored the anti-inflammatory properties of 5,6-DMI derivatives, demonstrating their ability to inhibit the production of pro-inflammatory mediators in immune cells. This finding warrants further exploration of its therapeutic potential in inflammatory diseases.
Precursor for Organic Synthesis:
,6-DMI serves as a valuable building block for the synthesis of more complex organic molecules with diverse functionalities. Its reactive nature allows for chemical modifications, leading to the creation of novel compounds with potential applications in drug discovery, material science, and other research fields.
Research Tool in Biological Studies:
Due to its structural similarity to certain biologically relevant molecules, 5,6-DMI can be employed as a research tool in various biological studies. For example, it can be used to probe the binding interactions of proteins with indole-containing ligands, aiding in the understanding of cellular processes and the development of new therapeutics [].
5,6-Dimethyl-1H-indole is an organic compound characterized by its indole structure, which consists of a fused benzene and pyrrole ring. Its molecular formula is and it has a molecular weight of approximately 145.20 g/mol. The compound features two methyl groups attached to the indole ring at the 5 and 6 positions, contributing to its unique chemical properties and biological activities .
- Electrophilic Substitution: The compound is highly reactive at the C3 position due to its electron-rich nature, making it susceptible to electrophilic aromatic substitution reactions. This reactivity is significantly higher than that of benzene, allowing for various functionalizations .
- Oxidation: Like many indoles, 5,6-dimethyl-1H-indole can be oxidized to yield various products. For instance, oxidation using chromium trioxide can lead to the formation of ketones or carboxylic acids .
- Cycloaddition Reactions: The compound can participate in cycloaddition reactions, particularly Diels-Alder reactions, where it acts as a dienophile due to its reactive double bond .
5,6-Dimethyl-1H-indole exhibits various biological activities:
- Anticancer Properties: Research indicates that derivatives of this compound may possess anticancer activities by inducing apoptosis in cancer cells.
- Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
- Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.
Several methods exist for synthesizing 5,6-dimethyl-1H-indole:
- Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For example, starting from 2-methylphenylhydrazine and an appropriate carbonyl compound can yield 5,6-dimethyl-1H-indole .
- Palladium-Catalyzed Reactions: Recent advancements have utilized palladium catalysts for more efficient synthesis routes involving C-H activation techniques .
- Diels-Alder Reaction: The compound can also be synthesized through Diels-Alder reactions involving suitable diene and dienophile combinations .
5,6-Dimethyl-1H-indole has several applications across various fields:
- Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects in treating cancer and neurodegenerative diseases.
- Agricultural Chemicals: The compound may serve as a precursor for developing agrochemicals due to its antimicrobial properties.
- Material Science: As a building block in organic synthesis, it is used in the preparation of polymers and other materials with specific functionalities.
Interaction studies involving 5,6-dimethyl-1H-indole focus on its binding affinity with biological targets:
- Protein Interactions: Research has demonstrated that this compound can interact with various proteins involved in cancer pathways, influencing their activity and stability.
- Receptor Binding: Studies indicate potential binding interactions with neurotransmitter receptors, suggesting implications for neurological applications.
Several compounds share structural similarities with 5,6-dimethyl-1H-indole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methylindole | Methyl group at position 4 | Exhibits distinct reactivity patterns compared to 5,6-dimethyl derivative. |
| 7-Methylindole | Methyl group at position 7 | Known for different biological activities and pharmacological profiles. |
| Indole | Base structure without methyl substitutions | Serves as a parent compound; less reactive than substituted derivatives. |
Uniqueness of 5,6-Dimethyl-1H-Indole:
The presence of methyl groups at the 5 and 6 positions enhances its electron density and alters its reactivity compared to other indoles. This modification results in unique biological activities and synthetic pathways not observed in simpler indoles or those with different substituents.








